S-Hydroxy Topiramate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

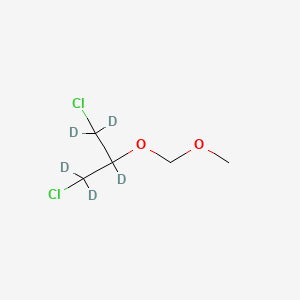

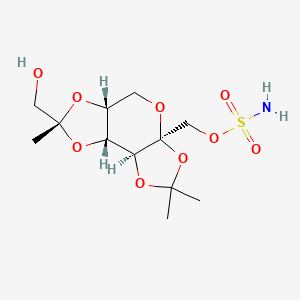

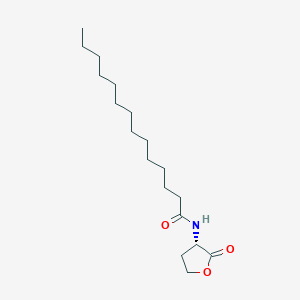

S-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It is also known as 9-Hydroxy Topiramate . The compound is related to Topiramate, a second-generation antiepileptic drug used for the treatment of different types of seizures and prophylactic treatment of migraines .

Molecular Structure Analysis

S-Hydroxy Topiramate has a complex molecular structure. It has a monosaccharide chemical structure containing a sulfamate, and 40% of its mass is accounted for by oxygen . The compound’s molecular weight is 355.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .科学的研究の応用

Pharmacological Profile and Mechanism of Action

Topiramate is a sulfamate-substituted monosaccharide derived from D-fructose, structurally distinct from other antiepileptic drugs (AEDs). Its multifaceted mode of action includes modulation of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-evoked currents, and blockade of the kainate/AMPA subtype of the glutamate receptor. These mechanisms suggest potential effectiveness across various types of epilepsy and possibly other neurological conditions (Rosenfeld, 1997); (Langtry, Gillis, & Davis, 1997).

Pharmacokinetic Properties

Topiramate exhibits linear pharmacokinetics over a dose range of 100–800mg, characterized by low oral clearance and predominance of renal excretion. Its half-life, absorption, and clearance are affected by coadministration with other AEDs, indicating the necessity for dosage adjustments in polytherapy. These properties make topiramate a unique example of an AED with significant clinical implications for drug interactions and therapy customization (Bialer et al., 2004).

Clinical Efficacy in Epilepsy

Clinical trials have validated topiramate's efficacy as both monotherapy and adjunctive therapy in treating partial-onset seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Its broad-spectrum efficacy, combined with a generally favorable safety profile, positions topiramate as a valuable option in epilepsy management (Hoy, 2016).

Therapeutic Potential Beyond Epilepsy

Beyond its primary use in epilepsy, topiramate has been explored for potential applications in treating a variety of psychiatric and neurologic conditions, including migraine prophylaxis, bipolar disorder, and binge eating disorder. While its cognitive effects remain a concern, the drug's multifaceted action provides a theoretical basis for its utility across these diverse clinical settings (Karamustafalıoğlu & Demirkıran, 2004); (Mula, 2012).

特性

IUPAC Name |

[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-VZSYODPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652614 |

Source

|

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Hydroxy Topiramate | |

CAS RN |

198215-62-2 |

Source

|

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)